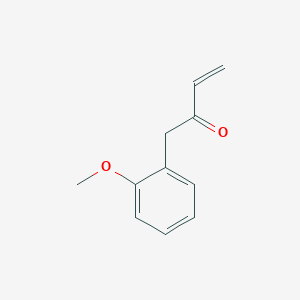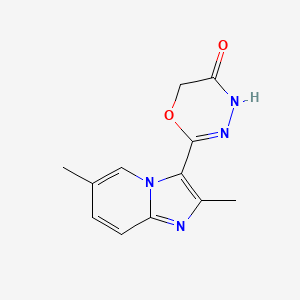
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester is a complex organic compound belonging to the benzofuran family. . This particular compound features a benzofuran ring system with specific substituents that confer unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester typically involves multi-step organic reactions. One common method includes the nitration of 2,3-dihydro-2,2-dimethylbenzofuran followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then subjected to esterification using methanol and a suitable acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium hydroxide, water
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Reduction: 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-amino-, methyl ester
Hydrolysis: 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-
Applications De Recherche Scientifique
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzofuran ring system can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features but lacking the nitro and ester groups.
6-Benzofurancarboxylic acid, 2,3-dihydro-2,7-dimethyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide: A more complex benzofuran derivative with additional substituents that confer different chemical properties.
Uniqueness
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H13NO5 |
|---|---|
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
methyl 2,2-dimethyl-7-nitro-3H-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C12H13NO5/c1-12(2)6-8-7(11(14)17-3)4-5-9(13(15)16)10(8)18-12/h4-5H,6H2,1-3H3 |
Clé InChI |
QNZBNHRNJJBUEY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=CC(=C2O1)[N+](=O)[O-])C(=O)OC)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B8429899.png)



![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline](/img/structure/B8429914.png)




